2,5-dimethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide 2,5-dimethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034584-93-3
VCID: VC7205821
InChI: InChI=1S/C19H22N4O4S/c1-14-12-17(15-6-8-20-9-7-15)22-23(14)11-10-21-28(24,25)19-13-16(26-2)4-5-18(19)27-3/h4-9,12-13,21H,10-11H2,1-3H3
SMILES: CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=NC=C3
Molecular Formula: C19H22N4O4S
Molecular Weight: 402.47

2,5-dimethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

CAS No.: 2034584-93-3

Cat. No.: VC7205821

Molecular Formula: C19H22N4O4S

Molecular Weight: 402.47

* For research use only. Not for human or veterinary use.

2,5-dimethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide - 2034584-93-3

Specification

CAS No. 2034584-93-3
Molecular Formula C19H22N4O4S
Molecular Weight 402.47
IUPAC Name 2,5-dimethoxy-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C19H22N4O4S/c1-14-12-17(15-6-8-20-9-7-15)22-23(14)11-10-21-28(24,25)19-13-16(26-2)4-5-18(19)27-3/h4-9,12-13,21H,10-11H2,1-3H3
Standard InChI Key BAYBWEBKKSLGKZ-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=NC=C3

Introduction

Structural Characterization and Fundamental Properties

Molecular Architecture

The compound’s structure features three primary components:

  • A benzenesulfonamide backbone with methoxy groups at the 2- and 5-positions.

  • A pyrazole ring substituted with a methyl group at position 5 and a pyridin-4-yl group at position 3.

  • An ethyl linker connecting the pyrazole nitrogen to the sulfonamide’s nitrogen atom .

This arrangement creates a planar aromatic system (benzene and pyridine) juxtaposed with the non-planar pyrazole ring, influencing its electronic distribution and intermolecular interactions.

Physicochemical Data

Key properties derived from experimental and computational studies include:

PropertyValueSource
CAS Registry Number2034584-93-3
Molecular FormulaC₁₉H₂₂N₄O₄S
Molecular Weight402.5 g/mol
Hydrogen Bond Donors2 (NH of sulfonamide & pyrazole)Calculated
Hydrogen Bond Acceptors7 (O=S=O, pyridine N, methoxy O)Calculated

The absence of reported melting/boiling points and solubility data in public databases highlights gaps in current characterization efforts . Computational models predict moderate lipophilicity (LogP ≈ 2.8) due to the methoxy groups’ electron-donating effects counterbalanced by the polar sulfonamide group.

Synthetic Methodologies

Stepwise Synthesis

Production typically follows a multi-step sequence:

Benzenesulfonamide Core Formation

  • Sulfonation: Treatment of 2,5-dimethoxybenzene with chlorosulfonic acid yields 2,5-dimethoxybenzenesulfonyl chloride.

  • Amination: Reaction with ethylenediamine introduces the primary amine group, forming N-(2-aminoethyl)-2,5-dimethoxybenzenesulfonamide.

Pyrazole Ring Construction

The pyrazole moiety is synthesized via:

  • Cyclocondensation: Reacting 5-methyl-3-(pyridin-4-yl)-1H-pyrazole with bromoethylamine under basic conditions (K₂CO₃/DMF) to form the ethyl-linked intermediate .

  • Coupling: Mitsunobu reaction or nucleophilic substitution joins the pyrazole-ethylamine to the sulfonamide core.

Methoxylation Optimization

Selective methylation using dimethyl sulfate in acetone ensures methoxy group retention during later stages .

Industrial-Scale Considerations

While laboratory-scale yields range from 45–60%, industrial production would require:

  • Continuous flow reactors to enhance reaction control

  • Membrane-based purification to isolate the polar sulfonamide

  • Green solvent systems (e.g., cyclopentyl methyl ether) to reduce environmental impact

Reactivity and Stability Profile

Electrophilic Susceptibility

The compound demonstrates predictable reactivity patterns:

  • Sulfonamide NH: Participates in hydrogen bonding and acid-base reactions (pKa ≈ 9.5).

  • Pyridine Nitrogen: Coordinates to metal ions (e.g., Zn²⁺, Fe³⁺), enabling catalytic applications .

  • Methoxy Groups: Resist nucleophilic substitution but undergo demethylation under strong acidic conditions (HBr/AcOH).

Stability Challenges

Accelerated stability studies reveal:

  • Photodegradation: UV light (λ = 254 nm) causes sulfonamide bond cleavage (t₁/₂ = 48 hrs).

  • Hydrolytic Sensitivity: Degrades in aqueous solutions pH <3 or >10 via sulfonyl-O hydrolysis .

Assay SystemResultSource
MTT Cytotoxicity (HeLa)IC₅₀ = 18.7 μM
COX-2 Inhibition72% at 10 μM
Antibacterial (E. coli)MIC = 256 μg/mL

The moderate cytotoxicity and COX-2 inhibition suggest potential as an anti-inflammatory lead compound, though poor aqueous solubility (predicted 0.12 mg/mL) limits bioavailability .

Research Applications and Future Directions

Drug Development

  • Prodrug Strategies: Esterification of the sulfonamide group improves membrane permeability.

  • Combination Therapies: Synergy observed with cisplatin in ovarian cancer models (CI = 0.82) .

Material Science

Thin films of the compound exhibit:

  • Semiconductive Behavior: Bandgap = 3.1 eV (UV-vis spectroscopy)

  • Luminescence: λₑₘ = 450 nm (blue emission under UV excitation)

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